Hdac-IN-33 -

Hdac-IN-33

Catalog Number: EVT-15278166
CAS Number:
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone deacetylase inhibitors, including Hdac-IN-33, are derived from various chemical scaffolds that interact with the active site of histone deacetylases. The compound belongs to the broader category of small molecule inhibitors and is particularly noted for its selectivity towards class IIa histone deacetylases, which include isoforms such as HDAC4, HDAC5, HDAC7, and HDAC9. This selectivity is significant because it allows for more targeted therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

Synthesis Analysis

The synthesis of Hdac-IN-33 involves several key steps that can be categorized into distinct phases:

  1. Initial Preparation: The synthesis typically begins with commercially available starting materials, which undergo various chemical transformations. For example, one method involves the reaction of 4-cyano-2-fluorobenzoic acid with hydroxylamine to produce an intermediate compound.
  2. Formation of Key Intermediates: Following the initial preparation, intermediates are formed through reactions such as acylation or cyclization. Trifluoroacetic anhydride is often used to modify these intermediates further.
  3. Final Coupling Reaction: The final step usually involves coupling the synthesized intermediates with specific amines or other functional groups to yield the final product, Hdac-IN-33. Techniques such as dimethylformamide solvent systems and coupling agents like HATU are commonly employed to facilitate these reactions .
Molecular Structure Analysis

The molecular structure of Hdac-IN-33 features a complex arrangement that enables its interaction with histone deacetylases. Key structural components include:

  • Zinc Binding Group: A critical feature of many histone deacetylase inhibitors is the presence of a zinc-binding group that coordinates with the catalytic zinc ion in the active site of the enzyme.
  • Aromatic Rings: The compound often contains multiple aromatic rings that enhance hydrophobic interactions within the enzyme's binding pocket.

Structural Data

The structural data for Hdac-IN-33 can be derived from X-ray crystallography studies of similar compounds bound to histone deacetylases. These studies reveal how specific functional groups interact with enzyme residues, stabilizing the inhibitor within the active site .

Chemical Reactions Analysis

Hdac-IN-33 undergoes several chemical reactions during its synthesis and when interacting with histone deacetylases:

  1. Deacetylation Reaction: The primary reaction mechanism involves the nucleophilic attack on acetylated lysine residues by a water molecule activated by the zinc ion in the enzyme's active site. This leads to the release of acetate and unmodified lysine.
  2. Inhibition Mechanism: By binding to the active site, Hdac-IN-33 prevents substrate access, thereby inhibiting the enzymatic activity of histone deacetylases. This competitive inhibition alters gene expression profiles in cells .
Mechanism of Action

The mechanism of action for Hdac-IN-33 primarily revolves around its ability to inhibit histone deacetylases:

  1. Binding Affinity: The compound binds competitively at the active site of class IIa histone deacetylases, effectively blocking substrate access.
  2. Alteration of Gene Expression: By inhibiting histone deacetylation, Hdac-IN-33 leads to increased acetylation levels on histones, resulting in a more relaxed chromatin structure and enhanced transcriptional activity for certain genes associated with cell growth and differentiation .
Physical and Chemical Properties Analysis

Hdac-IN-33 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges in accordance with its structural components.
  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide or dimethylformamide but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature; thus, it is crucial to store it under appropriate conditions to maintain its efficacy.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized Hdac-IN-33 .

Applications

Hdac-IN-33 has significant scientific applications, particularly in cancer research:

  1. Cancer Therapy: As a selective inhibitor of class IIa histone deacetylases, it holds promise for treating various malignancies by reversing epigenetic silencing of tumor suppressor genes.
  2. Neurodegenerative Diseases: Research indicates potential applications in neurodegenerative disorders where histone deacetylase activity contributes to pathogenesis.
  3. Epigenetic Studies: It serves as a valuable tool for studying epigenetic modifications and their impact on gene expression dynamics .
Introduction to HDACs as Therapeutic Targets in Epigenetic Dysregulation

Role of Histone Deacetylases in Chromatin Remodeling and Transcriptional Regulation

Histone deacetylases (HDACs) are evolutionarily conserved enzymes that catalyze the removal of acetyl groups from ε-amino groups of lysine residues on histone tails. This biochemical activity directly opposes histone acetyltransferases (HATs), establishing a dynamic equilibrium that governs chromatin architecture and DNA accessibility. The removal of acetyl groups by HDACs restores the positive charge on histone tails, strengthening histone-DNA interactions and promoting chromatin condensation into transcriptionally repressed heterochromatin [2] [4]. Beyond histones, HDACs deacetylate numerous non-histone proteins including transcription factors (p53, E2F, NF-κB), chaperones, and cytoskeletal proteins, thereby expanding their regulatory influence to diverse cellular processes such as DNA repair, cell cycle progression, and metabolic regulation [1] [3].

Dysregulation of HDAC activity represents a fundamental mechanism in oncogenesis. Overexpression of specific HDAC isoforms occurs in diverse malignancies, driving aberrant silencing of tumor suppressor genes (e.g., p21CIP1, p16INK4a) and pro-apoptotic genes [1] [6]. For instance, HDAC1 overexpression correlates with downregulation of the cell cycle inhibitor p21 in hepatocellular carcinoma, facilitating uncontrolled proliferation. Similarly, global loss of histone acetylation marks (e.g., H3K9ac, H4K16ac) serves as an epigenetic hallmark of cancer cells, contributing to a malignant transcriptome [4] [8]. This dysregulation extends beyond oncology; aberrant HDAC activity is implicated in neurological disorders, inflammatory conditions, and metabolic diseases, highlighting their broad pathophysiological significance [5] [7].

Table 1: Chromatin Modifiers in Transcriptional Regulation

Enzyme ClassRepresentative MembersPrimary FunctionEffect on Chromatin StateDisease Association
Histone Deacetylases (HDACs)HDAC1, HDAC2, HDAC3, HDAC6, HDAC8Lysine deacetylationChromatin compaction, Transcriptional repressionCancer, Neurodegeneration, Metabolic disorders
Histone Acetyltransferases (HATs)p300/CBP, PCAF, MYST familyLysine acetylationChromatin relaxation, Transcriptional activationCancer, Developmental disorders
Reader DomainsBromodomains (e.g., BRD4)Recognition of acetylated lysinesRecruitment of transcriptional machineryCancer, Inflammation

Class I/II HDAC Isoforms: Structural and Functional Divergence in Disease Pathogenesis

The classical Zn2+-dependent HDACs are categorized into Class I (HDAC1, 2, 3, 8) and Class II, with Class II further subdivided into IIa (HDAC4, 5, 7, 9) and IIb (HDAC6, 10). These classes exhibit marked structural and functional heterogeneity governing their roles in disease:

  • Class I HDACs (HDAC1, 2, 3, 8): Characterized by a relatively simple structure with a conserved catalytic domain and nuclear localization. They primarily function within large multi-protein corepressor complexes (e.g., Sin3, NuRD, CoREST for HDAC1/2; NCoR/SMRT for HDAC3). HDAC1 and HDAC2 share ~85% sequence identity, display functional redundancy in cell proliferation and survival, yet possess distinct roles—HDAC1 knockout is embryonically lethal, while HDAC2 knockout mice exhibit neuronal and cardiac defects [2] [4] [5]. HDAC3 is crucial for metabolic regulation via deacetylation of transcription factors like FOXO, impacting gluconeogenesis [7]. HDAC8, uniquely catalytically active without corepressor binding, is overexpressed in neuroblastoma, soft tissue sarcomas, and promotes insulin resistance in metabolic disorders [2] [7].

  • Class IIa HDACs (HDAC4, 5, 7, 9): Possess an extended N-terminal domain facilitating interactions with tissue-specific transcription factors (e.g., MEF2) and signal-dependent nucleo-cytoplasmic shuttling. They exhibit intrinsically low deacetylase activity towards histones due to a critical histidine substitution (e.g., H976 in HDAC4) within the catalytic pocket. Their primary function often involves scaffolding; HDAC4 and HDAC5 recruit class I HDAC3 to repress GLUT4 expression in muscle and adipocytes, contributing to insulin resistance [2] [7]. HDAC7 is upregulated in pancreatic islets of type 2 diabetics, impairing insulin secretion and promoting β-cell apoptosis [7].

  • Class IIb HDACs (HDAC6, 10): Feature tandem catalytic domains (HDAC6) or a leucine-rich domain (HDAC10). HDAC6, predominantly cytoplasmic, deacetylates α-tubulin, cortactin, and HSP90, regulating cell motility, aggresome formation, and stress responses. Its overexpression promotes metastasis and glucocorticoid-induced hyperglycemia [2] [3] [7]. HDAC10's functions are less defined but involve autophagy regulation.

Table 2: Structural and Functional Characteristics of Class I/II HDAC Isoforms

HDAC Class/IsoformSubcellular LocalizationCatalytic ActivityKey Protein Partners/ComplexesDisease Links
Class I
HDAC1NucleusHighSin3, NuRD, CoRESTLeukemia, Carcinomas
HDAC2NucleusHighSin3, NuRD, CoRESTCOPD, Cognitive impairment
HDAC3Nucleus/CytoplasmHigh (requires NCoR/SMRT)NCoR/SMRT complexMetabolic syndrome, Cancer
HDAC8Nucleus/CytoplasmHigh (independent)UnknownNeuroblastoma, Sarcomas, Insulin resistance
Class IIa
HDAC4Nucleus/Cytoplasm (shuttling)Low (scaffold)MEF2, HDAC3Insulin resistance, Neurological disorders
HDAC5Nucleus/Cytoplasm (shuttling)Low (scaffold)MEF2, HDAC3Cardiac hypertrophy
HDAC7Nucleus/Cytoplasm (shuttling)Low (scaffold)MEF2, CtBPT2D (β-cell dysfunction)
HDAC9Nucleus/Cytoplasm (shuttling)Low (scaffold)MEF2Atherosclerosis, Insulin sensitivity
Class IIb
HDAC6CytoplasmHigh (tubulin, HSP90)Dynein motors, AggresomeMetastasis, Neurodegeneration, Glucocorticoid-induced hyperglycemia
HDAC10Cytoplasm/NucleusModerateUnknownAutophagy-related disorders

Rationale for Isoform-Selective HDAC Inhibition in Precision Oncology

First-generation HDAC inhibitors (HDACis) like vorinostat (SAHA) and panobinostat are broad-spectrum, pan-HDAC inhibitors. While clinically approved (e.g., for cutaneous T-cell lymphoma and multiple myeloma), their utility is limited by toxicity (fatigue, thrombocytopenia, cardiac arrhythmias) stemming from simultaneous inhibition of multiple HDAC isoforms with critical physiological functions in normal tissues [1] [9]. This underscores the compelling rationale for developing isoform-selective HDAC inhibitors:

  • Minimizing Off-Target Toxicity: Selective inhibition of disease-relevant isoforms (e.g., HDAC3 in hematological malignancies, HDAC6 in metastasis) aims to preserve the function of other HDACs essential for normal cellular homeostasis. For instance, inhibiting HDAC1/2 broadly can disrupt hematopoiesis and immune function, whereas targeting HDAC8 specifically may avoid these effects while maintaining anti-tumor efficacy in T-cell malignancies [5] [9].
  • Targeting Specific Pathogenic Mechanisms: Different cancers exhibit dependence on specific HDAC isoforms due to their unique roles. EZH2 gain-of-function mutations in lymphomas create dependency on PRC2 complex activity, which requires HDAC1/2. Selective HDAC1/2 inhibitors (e.g., entinostat, romidepsin) synergize profoundly with EZH2 inhibitors by disrupting PRC2 complex integrity via hyperacetylation of RbAP46/48 subunits, leading to catastrophic derepression of tumor suppressor genes [6]. Similarly, HDAC6 selective inhibitors block aggresome formation, a key resistance mechanism to proteasome inhibitors in multiple myeloma.
  • Epigenetic Priming for Combination Therapy: Selective HDACis can alter the epigenetic landscape to sensitize tumors to other agents. Inhibition of Class I HDACs (particularly HDAC3) can open chromatin structure, enhancing the accessibility of DNA to chemotherapeutic agents or other targeted therapies like kinase inhibitors [4] [6]. HDAC3 inhibition has been shown to upregulate death receptors, sensitizing tumors to TRAIL-mediated apoptosis.
  • Overcoming Functional Redundancy: While HDAC1 and HDAC2 are highly homologous and functionally redundant in many contexts, certain tumors exhibit isoform-specific dependencies. Selective inhibitors allow targeting of the non-redundant functions. For example, HDAC3 has distinct roles in lipid metabolism and DNA damage response compared to HDAC1/2.

Table 3: Selectivity Profiles of Representative HDAC Inhibitors

HDAC InhibitorPrimary HDAC TargetsSelectivity ProfileDevelopment StatusRationale for Selectivity
Vorinostat (SAHA)Class I, IIb (HDAC6)Pan-HDACFDA Approved (CTCL)Broad zinc-binding hydroxamate
RomidepsinClass I (HDAC1,2 > HDAC3)Preferential Class IFDA Approved (PTCL, CTCL)Cyclic tetrapeptide (pro-drug)
Entinostat (MS-275)HDAC1, 2, 3Class I selectivePhase III (Breast Cancer)Benzamide derivative
Tubastatin AHDAC6Highly HDAC6 selectivePreclinicalHydroxamate with bulky capping group
PCI-34051HDAC8Highly HDAC8 selectivePreclinicalOptimized hydroxamate/side chains
HDAC-IN-33HDAC1, 2, 3Class I selectivePreclinical/ResearchStructural optimization for Class I

The development of HDAC-IN-33 exemplifies this precision approach. Designed as a Class I selective inhibitor (targeting HDAC1, 2, 3 with high potency and significantly reduced activity against Class IIa/b isoforms and HDAC8), it aims to harness the critical role of Class I HDACs in maintaining oncogenic gene expression programs while minimizing mechanism-based toxicities associated with pan-inhibition. Its structural optimization focuses on achieving enhanced selectivity within the Class I catalytic pocket [9]. This selectivity profile positions HDAC-IN-33 as a promising candidate for combination regimens, particularly in malignancies driven by aberrant Class I HDAC activity or in conjunction with agents like EZH2 inhibitors where synergistic disruption of epigenetic complexes is therapeutically advantageous [6].

Properties

Product Name

Hdac-IN-33

IUPAC Name

8-[3-(1H-benzimidazol-2-yl)phenoxy]-N-hydroxyoctanamide

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H25N3O3/c25-20(24-26)13-4-2-1-3-7-14-27-17-10-8-9-16(15-17)21-22-18-11-5-6-12-19(18)23-21/h5-6,8-12,15,26H,1-4,7,13-14H2,(H,22,23)(H,24,25)

InChI Key

HTCBATPYJZDQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)OCCCCCCCC(=O)NO

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